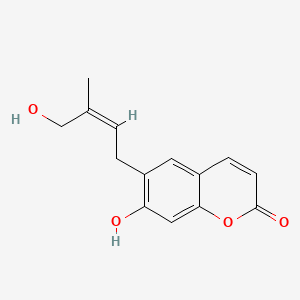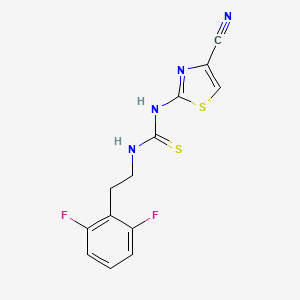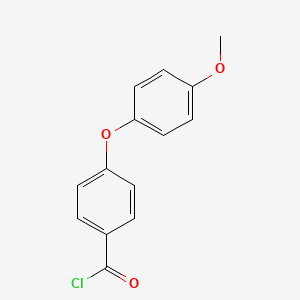![molecular formula C94H182O9 B12677738 [3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate CAS No. 93980-64-4](/img/structure/B12677738.png)
[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate is a complex ester compound It is characterized by its long-chain fatty acid esters, which are derived from docosanoic acid (behenic acid)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate typically involves esterification reactions. The primary synthetic route includes the reaction of docosanoic acid with glycerol derivatives under acidic or basic conditions. The reaction is often catalyzed by strong acids like sulfuric acid or by using catalysts such as p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants to temperatures between 100-150°C to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate has several applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and transesterification reactions.
Biology: The compound is investigated for its potential role in lipid metabolism and its effects on cell membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism by which [3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate exerts its effects involves its interaction with lipid membranes. The long-chain fatty acid esters can integrate into lipid bilayers, altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycerol tristearate: Another ester compound with similar properties but derived from stearic acid.
Glycerol tripalmitate: Similar in structure but derived from palmitic acid.
Uniqueness
[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate is unique due to its longer fatty acid chains, which confer distinct physical and chemical properties. These properties include higher melting points and greater hydrophobicity, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
93980-64-4 |
|---|---|
Formule moléculaire |
C94H182O9 |
Poids moléculaire |
1456.4 g/mol |
Nom IUPAC |
[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate |
InChI |
InChI=1S/C94H182O9/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73-77-81-89(95)100-93(101-90(96)82-78-74-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)85-87-99-88-86-94(102-91(97)83-79-75-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)103-92(98)84-80-76-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h93-94H,5-88H2,1-4H3 |
Clé InChI |
MQWMHYRGILQUFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CCOCCC(OC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


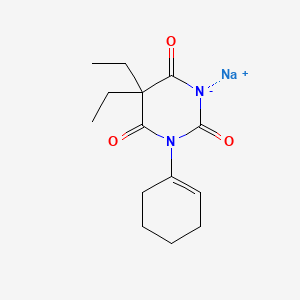
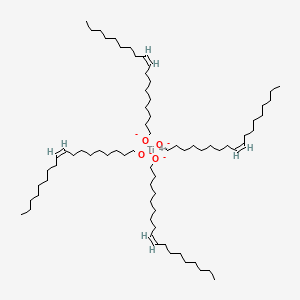
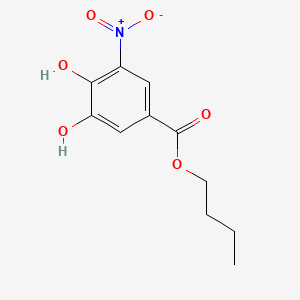
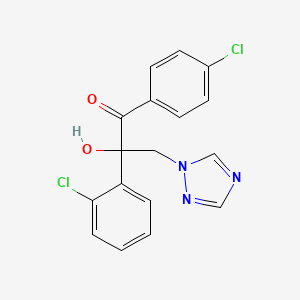
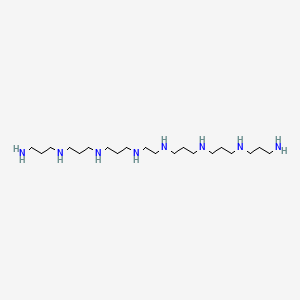
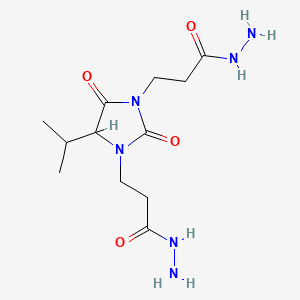

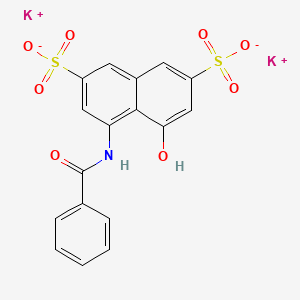
![1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride](/img/structure/B12677717.png)
